molecular formula C9H18ClNO2 B12279356 Methyl 2-cyclopentyl-2-(methylamino)acetate HCl

Methyl 2-cyclopentyl-2-(methylamino)acetate HCl

Cat. No.: B12279356
M. Wt: 207.70 g/mol
InChI Key: GTDUWLVDFSDGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride is a chemical compound with a unique structure that combines a cyclopentyl ring with a methylamino group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride typically involves the reaction of cyclopentylmagnesium bromide with methyl 2-bromoacetate, followed by the addition of methylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopentyl ketones, cyclopentyl alcohols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclopentyl-2-(methylamino)acetate hydrochloride is unique due to its combination of a cyclopentyl ring, a methylamino group, and an acetate ester. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 2-cyclopentyl-2-(methylamino)acetate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-10-8(9(11)12-2)7-5-3-4-6-7;/h7-8,10H,3-6H2,1-2H3;1H

InChI Key

GTDUWLVDFSDGTM-UHFFFAOYSA-N

Canonical SMILES

CNC(C1CCCC1)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.